molecular formula C10H10F3NO4S B2393929 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate CAS No. 338962-53-1

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate

Cat. No.: B2393929
CAS No.: 338962-53-1
M. Wt: 297.25
InChI Key: PGEPATXNFACSGZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate is a chemical compound with the molecular formula C10H10F3NO4S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfonyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate typically involves the reaction of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{5-(trifluoromethyl)-2-pyridinesulfonyl chloride} + \text{ethyl acetate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.

Scientific Research Applications

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

    Trifluralin: An agrochemical with a trifluoromethyl group used as a herbicide.

Uniqueness

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, distinguishing it from other trifluoromethyl-containing compounds.

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-2-18-9(15)6-19(16,17)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEPATXNFACSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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